1-Butyl-3-phenylimidazolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butyl-3-phenylimidazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-3-9-14-10-11-15(12-14)13-7-5-4-6-8-13/h4-8H,2-3,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHFNRRCGDWWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10494491 | |
| Record name | 1-Butyl-3-phenylimidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10494491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23954-02-1 | |
| Record name | 1-Butyl-3-phenylimidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10494491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Butyl 3 Phenylimidazolidine and Its Structural Analogs
Direct Synthetic Routes to 1-Butyl-3-phenylimidazolidine
Currently, there is a lack of specific documented methods for the direct synthesis of this compound in readily accessible scientific literature. However, the synthesis can be hypothetically achieved through the condensation of N-butyl-N'-phenylethylenediamine with a suitable one-carbon electrophile, most commonly formaldehyde. This approach is a specific example of the more general strategies for imidazolidine (B613845) ring formation.
General Strategies for Imidazolidine Ring Formation
The construction of the imidazolidine ring is a well-established area of heterocyclic chemistry, with several reliable methods available for the synthesis of a wide array of substituted derivatives. These strategies often involve the cyclization of a 1,2-diamine with a carbonyl compound or its equivalent.
Condensation Reactions Involving Diamines and Carbonyl Compounds
The most common and straightforward method for the synthesis of imidazolidines is the condensation reaction between a 1,2-diamine and an aldehyde or a ketone. This reaction proceeds through the formation of a di-imine intermediate, which then undergoes intramolecular cyclization to form the five-membered ring.
The reaction of N,N'-disubstituted 1,2-diamines with aldehydes is a cornerstone of imidazolidine synthesis and represents a direct pathway to compounds structurally analogous to this compound. Seminal work in this area demonstrated the synthesis of various 1,3-dialkylimidazolidines through the condensation of N,N'-disubstituted ethylenediamines with aldehydes such as formaldehyde, butyraldehyde, and benzaldehyde. nih.gov The substituents on the diamine have included n-butyl and phenyl groups, indicating the feasibility of synthesizing the target compound via this route. nih.gov
The general reaction involves the direct treatment of the N,N'-disubstituted ethylenediamine (B42938) with an aldehyde, often with heating and removal of water to drive the reaction to completion. The choice of solvent and reaction conditions can influence the yield and purity of the resulting imidazolidine.
A representative synthesis of 1,3-disubstituted imidazolidines is the reaction of an N,N'-disubstituted ethylenediamine with an aldehyde in a suitable solvent, such as ethanol, under reflux. nih.gov This method has been successfully employed for the preparation of a variety of 1,3-disubstituted imidazolidines with yields often ranging from 70-90%. nih.gov
To illustrate the scope of this reaction, the following table presents examples of 1,3-disubstituted imidazolidines synthesized from the corresponding N,N'-disubstituted ethylenediamines and aldehydes.
| Diamine Substituent (R) | Aldehyde | Imidazolidine Product | Yield (%) |
| Benzyl (B1604629) | Formaldehyde | 1,3-Dibenzylimidazolidine | 70-80 |
| p-Methoxybenzyl | Formaldehyde | 1,3-Bis(p-methoxybenzyl)imidazolidine | 70-80 |
| Phenyl | Formaldehyde | 1,3-Diphenylimidazolidine | - |
| n-Butyl | Formaldehyde | 1,3-Di-n-butylimidazolidine | 37-90 |
Data compiled from multiple sources. nih.gov
Another variation of the condensation approach involves the use of glyoxal and imines. While less common for the direct synthesis of simple 1,3-disubstituted imidazolidines, this method can be employed to create more complex imidazolidine structures. The reaction of glyoxal with aromatic amines and formaldehyde can lead to the formation of imidazolidine derivatives.
Intermolecular Amination Processes
Intermolecular amination processes, while a fundamental bond-forming strategy in organic synthesis, are not a primary or direct method for the construction of the imidazolidine ring from non-cyclic precursors in a single step. The formation of the two carbon-nitrogen bonds of the imidazolidine ring is more efficiently achieved through the condensation reactions described previously.
Mannich Cyclization Approaches
The Mannich reaction, a three-component condensation involving an active hydrogen compound, an aldehyde (usually formaldehyde), and a primary or secondary amine, can be adapted for the synthesis of heterocyclic systems, including imidazolidines. In the context of imidazolidine synthesis, a Mannich-type cyclization can be envisaged where a 1,2-diamine acts as the amine component. The reaction of a 1,2-ethanediamine with formaldehyde and a suitable nucleophile can lead to the formation of an unsymmetrical imidazolidine. This approach is particularly useful for introducing different substituents at the 2-position of the imidazolidine ring.
Ring-Closing Reactions of Aziridines with Imines, Amines, or Diazetidines
The synthesis of the imidazolidine core can be effectively achieved through the ring-closing reactions of aziridines. These three-membered heterocyclic compounds serve as valuable synthons that can react with various nitrogen-containing nucleophiles to construct the five-membered imidazolidine ring.
One prominent method involves the copper-catalyzed reaction of aziridines with imines. frontiersin.orgnih.gov In this approach, a copper catalyst facilitates the ring-opening of the aziridine by the imine, followed by an intramolecular cyclization to afford the imidazolidine product. This transformation has been shown to be compatible with a diverse range of functional groups. frontiersin.orgnih.gov The proposed mechanism initiates with the coordination of the aziridine to the copper catalyst. Subsequently, the imine attacks, leading to the opening of the aziridine ring and the formation of an intermediate which then undergoes cyclization to yield the final imidazolidine. frontiersin.orgnih.gov
Palladium-catalyzed [3+2] cycloaddition reactions of vinylaziridines represent another effective strategy. frontiersin.orgnih.gov For instance, the reaction of vinylaziridines with cyclic imines proceeds through the formation of a π-allylpalladium intermediate, which then reacts with the imine to produce imidazolidine-fused tricyclic molecules diastereoselectively. frontiersin.orgnih.gov Similarly, the palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with isocyanates provides a route to imidazolidin-2-ones. mdpi.com
A mild, one-pot synthesis of highly functionalized imidazolidines involves the SN2-type ring-opening of activated aziridines with amines, followed by an acid-catalyzed intramolecular cyclization with aldehydes. This method demonstrates high yields and excellent stereoselectivity. organic-chemistry.org
| Reactants | Catalyst/Reagent | Product | Key Features |
| Aziridine, Imine | Copper(I) bromide | 2-Substituted imidazolidine | Good functional group compatibility. frontiersin.orgnih.gov |
| Vinylaziridine, Cyclic Imine | Palladium catalyst | Imidazolidine-fused tricyclic molecules | Diastereoselective synthesis. frontiersin.orgnih.gov |
| 2-Vinylaziridine, Isocyanate | Palladium acetate/PPh3 | Imidazolidin-2-one | Ring-opening cyclization. mdpi.com |
| Activated Aziridine, Amine, Aldehyde | p-Toluenesulfonic acid | Highly functionalized imidazolidine | One-pot, high yield, excellent stereoselectivity. organic-chemistry.org |
Multicomponent Reaction Paradigms for Imidazolidine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules like imidazolidines.
A notable example is a four-component synthesis of spiro-imidazolidines under visible light irradiation, utilizing a metal-free heterogeneous carbon nitride-based photocatalyst. acs.org This reaction brings together simple amines, cyclic ketones, amino acids, and aldehydes, demonstrating a broad substrate scope and good functional group tolerance. The heterogeneous nature of the catalyst allows for easy recovery and recycling. acs.org
Another MCR approach for the synthesis of highly substituted 2-imidazolines involves the reaction of amines, aldehydes, and isocyanides that possess an acidic alpha-proton. nih.govacs.org The scope of this methodology is primarily influenced by the reactivity of the isocyanide and the steric hindrance of the in situ-generated imine. For less reactive isocyanides, the addition of a catalytic amount of silver(I) acetate can promote the reaction. nih.govacs.org
| Reaction Type | Components | Catalyst/Conditions | Product |
| Four-component photocatalysis | Amines, Cyclic Ketones, Amino Acids, Aldehydes | Carbon nitride-based heterogeneous photocatalyst, Visible light | Spiro-imidazolidines acs.org |
| Three-component reaction | Amines, Aldehydes, Isocyanides (with acidic α-proton) | None or catalytic Silver(I) acetate | Highly substituted 2-imidazolines nih.govacs.org |
Synthesis of Imidazolidine-2,4-diones (Hydantoins) and Derivatives
Imidazolidine-2,4-diones, commonly known as hydantoins, are a significant class of heterocyclic compounds. Various synthetic methodologies have been developed for their preparation.
A straightforward synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins can be achieved through the reaction of α-amino methyl ester hydrochlorides with carbamates. This process proceeds via the formation of ureido derivatives, which subsequently undergo cyclization under basic conditions to yield the hydantoin (B18101) ring. This method is advantageous as it avoids the use of hazardous reagents like isocyanates or chloroformates and circumvents conventional multi-step protocols. organic-chemistry.org
Highly substituted chiral hydantoins can be synthesized in a single step from simple dipeptides under mild conditions. This method employs a dual activation strategy where both an amide and a tert-butyloxycarbonyl (Boc) protecting group are activated by trifluoromethanesulfonic anhydride (Tf2O) in the presence of pyridine. This approach has been successfully applied to the preparation of various biologically active compounds. organic-chemistry.org
The Ugi multicomponent reaction provides a powerful platform for the synthesis of diverse heterocyclic scaffolds, including hydantoins. An efficient two-step Ugi/cyclization sequence can be employed to produce hydantoins. organic-chemistry.org In some variations, a microwave-assisted one-pot cyclization strategy is utilized where an alkyne group acts as a leaving group under basic conditions. organic-chemistry.org Furthermore, a 5-endo trig oxidative radical cyclization of Ugi three-component reaction products derived from benzylamine offers a rapid route to imidazolidinones. organic-chemistry.org Post-Ugi cyclization reactions, such as those mediated by electrochemically generated N-centered radicals, can be used to synthesize diverse spirocyclic 4-imidazolidinones from the bis-amide Ugi adducts. researchgate.netfigshare.com
| Ugi-based Strategy | Key Transformation | Product |
| Two-step Ugi/cyclization | Cyclization of Ugi product | Hydantoins organic-chemistry.org |
| Ugi three-component reaction | 5-endo trig oxidative radical cyclization | Imidazolidinones organic-chemistry.org |
| Post-Ugi cyclization of bis-amides | N-centered radical-mediated intramolecular ipso cyclization | Spirocyclic 4-imidazolidinones researchgate.netfigshare.com |
The condensation of arylglyoxals with ureas presents a direct route to 5-monosubstituted hydantoins. This reaction can be catalyzed by a chiral phosphoric acid at room temperature, providing the products in high yields and enantioselectivities. rsc.orgcanterbury.ac.nz Mechanistic studies suggest that the reaction may proceed through the formation of a vicinal diol intermediate followed by a 1,2-hydride shift, or alternatively, via a face-selective protonation of an enol-type intermediate. rsc.orgrsc.org This acid-mediated condensation has been known for some time but has received renewed attention for asymmetric synthesis. rsc.org A solvent-free condensation of arylglyoxals and phenylurea or thiourea, promoted by microwave irradiation and using polyphosphoric ester as a mediator, also yields 1,5-disubstituted hydantoins and thiohydantoins. organic-chemistry.org
| Reactants | Catalyst/Conditions | Product | Yield | Enantiomeric Ratio (e.r.) |
| Phenylglyoxal monohydrate, N-Methylurea | Chiral phosphoric acid, CHCl3, rt | 5-Phenyl-1-methylhydantoin | 99% | 98:2 rsc.org |
| 4-Methoxyphenylglyoxal monohydrate, N-Methylurea | Chiral phosphoric acid, CHCl3, rt | 5-(4-Methoxyphenyl)-1-methylhydantoin | 98% | 96:4 rsc.org |
| 4-Chlorophenylglyoxal monohydrate, N-Methylurea | Chiral phosphoric acid, CHCl3, rt | 5-(4-Chlorophenyl)-1-methylhydantoin | 95% | 95:5 rsc.org |
| 3-Methoxyphenylglyoxal hemihydrate, N-Methylurea | Chiral phosphoric acid, CHCl3, rt | 5-(3-Methoxyphenyl)-1-methylhydantoin | 96% | 94.5:5.5 rsc.org |
Approaches via Azo and Schiff Base Intermediates
The synthesis of imidazolidine derivatives can be approached through the formation of key intermediates such as Schiff bases. A Schiff base, or imine, is typically formed by the condensation of a primary amine with an aldehyde or ketone. In the context of this compound, a relevant Schiff base intermediate could be synthesized from precursors like aniline derivatives and aldehydes. nih.govorientjchem.org This imine intermediate then serves as a building block for the construction of the imidazolidine ring.
A general strategy involves the reaction of a Schiff base with an appropriate coupling partner to form the five-membered ring. For instance, the reaction of an N-aryl imine with a suitable two-carbon unit in the presence of a catalyst can lead to the desired imidazolidine structure.
While direct synthesis routes for imidazolidines from azo intermediates are less common, azo compounds are well-established in the synthesis of various heterocyclic systems. impactfactor.org Azo dyes, characterized by the -N=N- functional group, are typically prepared through a coupling reaction between a diazonium salt and an activated aromatic ring. impactfactor.org A synthetic strategy could conceptually involve the reduction of the azo linkage to a hydrazine or diamine, which could then undergo cyclization with a carbonyl source to form the imidazolidine ring.
The versatility of Schiff bases is central to many synthetic pathways. They are key intermediates in reactions that form heterocyclic compounds, including β-lactams and hydroquinazolines, by reacting with reagents like phenyl isocyanide or anthranilic acid. impactfactor.org This highlights the potential for adapting Schiff base chemistry to target specific imidazolidine structures. The general formation of a Schiff base is depicted below:
General Schiff Base Formation
| Reactant 1 | Reactant 2 | Conditions | Intermediate |
|---|
Catalytic Approaches in Imidazolidine Synthesis
Catalysis offers powerful tools for the efficient and selective synthesis of imidazolidines, often providing advantages in terms of yield, reaction conditions, and stereocontrol.
Copper-Catalyzed Cyclization and Coupling Reactions
Copper catalysis has emerged as a significant method for synthesizing substituted imidazolidines. researchgate.netfrontiersin.org One prominent approach involves the copper-catalyzed reaction of aziridines with imines. nih.gov This transformation provides access to a diverse range of 2-substituted imidazolidines and demonstrates high compatibility with various functional groups. frontiersin.orgnih.gov Mechanistically, the process can involve copper coordination to the aziridine, followed by nucleophilic addition of the imine and subsequent cyclization. thieme-connect.com
Key findings from studies on copper-catalyzed imidazolidine synthesis indicate:
Catalyst and Ligand: Both a copper source (e.g., copper iodide, CuI) and a ligand are often crucial for reaction success. Ligands such as 1,10-phenanthroline and 2,2'-bipyridine derivatives have proven effective, with 2,9-dimethyl-1,10-phenanthroline being identified as optimal in certain systems. thieme-connect.com
Substrate Scope: The reaction tolerates a variety of substituents. Electron-withdrawing groups on the imine component tend to result in higher yields, whereas electron-donating substituents on the N-aryl group of the aziridine can lead to poorer outcomes. thieme-connect.com
Alternative Substrates: In addition to imines, isocyanates can also react with aziridines under copper catalysis to efficiently produce substituted imidazolidinones. nih.gov Another innovative copper-catalyzed method involves the heterocyclic recombination of aziridines and diazetidines to form the imidazolidine ring. chemrxiv.org
Representative Copper-Catalyzed Imidazolidine Synthesis
| Reactant A | Reactant B | Catalyst System | Product | Ref. |
|---|---|---|---|---|
| Aziridine | Imine | Copper catalyst and ligand | 2-Substituted Imidazolidine | frontiersin.orgnih.gov |
| Aziridine | Diazetidine | Copper catalyst | Imidazolidine | chemrxiv.org |
Brønsted Acid Catalysis in Stereoselective Imidazolidine Formation
Brønsted acid catalysis plays a crucial role in the stereoselective synthesis of chiral imidazolidines. rsc.org Chiral phosphoric acids, a class of Brønsted acids, are particularly effective in controlling the stereochemical outcome of reactions. nih.gov One powerful application is in the 1,3-dipolar cycloaddition reaction of aldehydes, amino esters, and anilines. rsc.org This method can produce chiral imidazolidines in high yields and with excellent levels of stereoselectivity (high diastereomeric ratios and enantiomeric excesses). rsc.org
The proposed mechanism involves the Brønsted acid activating both the dipole (formed from the aldehyde and amino ester) and the imine (generated in situ from the aldehyde and aniline). rsc.org This dual activation facilitates an enantioselective [3+2] cycloaddition, leading to the formation of the chiral imidazolidine scaffold. rsc.org Chiral Brønsted acids have also been successfully applied to other asymmetric reactions, such as intramolecular aza-Michael additions, to create various N-heterocyclic compounds. znaturforsch.com
Key Features of Brønsted Acid-Catalyzed Imidazolidine Synthesis
| Catalyst Type | Reaction | Key Outcome | Proposed Mechanism |
|---|---|---|---|
| Chiral Phosphoric Acid | [3+2] Cycloaddition | High yields and stereoselectivity (dr and ee) | Dual activation of dipole and imine |
Photoredox Catalysis in Imidazolidine Construction
Visible light-induced photoredox catalysis provides a modern and powerful strategy for constructing imidazolidine rings under mild conditions. researchgate.netacs.org This approach utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) with organic substrates to generate reactive radical intermediates. acs.orgresearchgate.net
One innovative method merges photoredox catalysis with copper catalysis for the asymmetric synthesis of chiral imidazolidines. This dual-catalytic system enables a decarboxylative radical coupling and cyclization of simple glycine (B1666218) derivatives, aldehydes, and imines to afford various imidazolidines with high yields and enantioselectivities.
Another strategy involves a photo-driven, metal-free catalytic system for the direct synthesis of 1,3-diarylimidazolidines from primary arylamines and formaldehyde. researchgate.net This method is noted for its mild conditions, high atom economy, and good functional group compatibility. researchgate.net Photoredox catalysis can also be used to generate alkyl radicals from pre-formed 2-substituted-1,3-imidazolidines, which can then be used to forge new C-C bonds. researchgate.net
Examples of Photoredox-Catalyzed Imidazolidine Syntheses
| Catalytic System | Reactants | Reaction Type | Key Advantage | Ref. |
|---|---|---|---|---|
| Merged Photoredox/Copper | Glycine derivatives, aldehydes, imines | Decarboxylative radical coupling/cyclization | Asymmetric synthesis, high ee |
Advanced Synthetic Techniques
To improve reaction efficiency, reduce reaction times, and align with the principles of green chemistry, advanced techniques such as microwave-assisted synthesis are increasingly being employed.
Microwave-Assisted Protocols
Microwave-assisted synthesis has become a valuable tool for accelerating a wide range of organic reactions, including the formation of heterocyclic compounds. ajrconline.org This technique utilizes microwave irradiation to heat reactions, which often leads to a dramatic reduction in reaction time, increased product yields, and enhanced reaction rates compared to conventional heating methods. ajrconline.orgresearchgate.net
The application of microwave energy is particularly beneficial for multi-component reactions and cyclocondensation processes often used to build heterocyclic rings like imidazoles and imidazolidines. nih.govias.ac.in Microwave irradiation can promote solvent-free reactions, which is an environmentally benign approach that simplifies work-up procedures and reduces waste. researchgate.netias.ac.in For example, the synthesis of polysubstituted imidazoles has been efficiently achieved via a microwave-assisted, one-pot reaction of aromatic aldehydes, benzil, and ammonium acetate. nih.gov Similarly, the 1,3-dipolar cycloaddition reactions to form isoxazolidines have been successfully conducted under microwave irradiation, demonstrating the broad applicability of this technology. beilstein-archives.org
Advantages of Microwave-Assisted Synthesis
| Feature | Description |
|---|---|
| Rate Acceleration | Significant reduction in reaction times from hours to minutes. ajrconline.orgnih.gov |
| Higher Yields | Often provides improved yields of the desired product. researchgate.net |
| Energy Efficiency | Direct heating of the reaction mixture is more efficient than conventional oil baths. |
| Green Chemistry | Facilitates solvent-free reactions, reducing environmental impact. ias.ac.in |
Green Chemistry Approaches: Solvent-Free or Aqueous Media Reactions
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including imidazolidines, to minimize environmental impact and enhance safety. These approaches focus on the reduction or elimination of hazardous solvents, the use of alternative reaction media such as water, and the development of energy-efficient processes. For the synthesis of this compound and its structural analogs, solvent-free conditions and reactions in aqueous media represent significant strides toward more sustainable chemical manufacturing.
Solvent-free reactions, often facilitated by techniques such as grinding or microwave irradiation, offer numerous advantages. scirp.orgasianpubs.org These methods can lead to shorter reaction times, higher yields, and simpler work-up procedures, thereby reducing the generation of chemical waste. scirp.org For instance, the synthesis of various imidazolidine derivatives has been successfully achieved under solvent-free conditions, demonstrating the versatility of this approach. While direct solvent-free synthesis of this compound is not extensively documented, the methodologies applied to its analogs provide a viable blueprint.
One common solvent-free approach involves the direct condensation of a diamine with an aldehyde. This method's efficiency can be enhanced through microwave assistance, which often accelerates the reaction rate. For example, the synthesis of substituted imidazolidin-4-ones has been shown to be significantly faster under microwave-assisted solvent-free conditions compared to conventional thermal methods. researchgate.netresearchgate.net
Another green technique is the use of grinding, which promotes reactions in the solid state. scirp.org This mechanochemical approach has been effectively used for the one-pot synthesis of imidazolidine-2-thiones, hydantoins, and thiohydantoins with excellent yields and short reaction times. scirp.org The reaction of benzils with urea or thiourea derivatives under grinding conditions proceeds rapidly without the need for a solvent. scirp.org
Aqueous media reactions provide an environmentally benign alternative to traditional organic solvents. Water is non-toxic, non-flammable, and readily available. The synthesis of 1,3,4-trisubstituted imidazolidines has been reported in the presence of an organocatalyst in aqueous glyoxal under solvent-free conditions, highlighting the potential for water to be used in or as a component of the reaction medium for similar structures. rsc.org
The following tables summarize findings from research on the green synthesis of structural analogs of this compound, showcasing the reaction conditions and outcomes.
Table 1: Solvent-Free Synthesis of Imidazolidine Analogs
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reaction Time |
|---|---|---|---|---|
| N-substituted α-amino amides and aldehydes | Microwave irradiation, solvent-free | Substituted imidazolidin-4-ones | Good | Significantly reduced |
| Benzils and urea/thiourea derivatives | Grinding, solvent-free, strong base | Imidazolidine-2-thiones/hydantoins | Excellent | A few minutes |
| Heteroarylamines, benzaldehydes, aqueous glyoxal | Guanidinium chloride, solvent-free | trans-4,5-dihydroxy-2-aryl-1,3-bis(heteroaryl)imidazolidines | 75-88 | 23-76 minutes |
Table 2: Synthesis of Imidazolidine Analogs in Aqueous or Green Media
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-substituted (Z)-5-arylidene thiazolidine-2,4-dione and related derivatives | Fe3O4@CPTMS@guanidine–BuSO3H nanocatalyst, one-pot multicomponent reaction | N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione | Not specified | nih.gov |
| Aromatic nucleophilic substitution | Water as solvent | Imidazole-based hybrids | 35-71 | nih.gov |
These examples underscore the potential for developing efficient and environmentally friendly synthetic routes to this compound and its derivatives by adopting solvent-free and aqueous-based methodologies. asianpubs.org Such approaches align with the core tenets of green chemistry, offering pathways to reduce the environmental footprint of chemical synthesis. mdpi.com
Mechanistic Investigations of Chemical Transformations and Reactivity Profiles
Reaction Mechanisms for Imidazolidine (B613845) Ring Formation
The synthesis of the imidazolidine core, the central structural motif of 1-Butyl-3-phenylimidazolidine, can be achieved through several sophisticated chemical pathways. These methods leverage principles of electron transfer, radical chemistry, and concerted cycloadditions to construct the five-membered heterocyclic ring.
Single-electron transfer (SET) represents a powerful strategy for the formation of C-N bonds in heterocyclic synthesis. In the context of imidazolidine formation, SET pathways are often initiated by a catalyst that facilitates the transfer of a single electron, generating radical intermediates that can undergo cyclization.
For instance, a proposed mechanism for the formation of functionalized imidazolidines involves the oxidation of a catalyst, such as tetrabutylammonium (B224687) iodide (TBAI), by an oxidant like tert-butyl hydroperoxide. rsc.org This generates a radical and an iodine species. A subsequent SET reduction of the iodine can regenerate the catalyst and form a radical cation. rsc.org This radical cation can induce homolysis of a C-H bond, leading to the formation of an iminium intermediate which is crucial for the cyclization step to form the imidazolidine ring. rsc.org Although not exclusively detailing the synthesis of this compound, this mechanism illustrates the fundamental role of SET in generating the necessary reactive species for ring closure.
Table 1: Key Steps in a Representative SET-Mediated Imidazolidine Synthesis
| Step | Description | Intermediate Species |
| (i) | Oxidation of catalyst (e.g., TBAI) by an oxidant. | Iodine, tert-butoxyl radical |
| (ii) | Single electron transfer (SET) to regenerate the catalyst. | Radical cation |
| (iii) | Homolysis of a C-H bond induced by the radical. | Iminium intermediate |
| (iv) | Intramolecular cyclization of the intermediate. | Imidazolidine ring |
This table outlines a generalized SET pathway for imidazolidine formation. rsc.org
Decarboxylative coupling reactions provide a modern and efficient route to C-C and C-heteroatom bond formation by utilizing readily available carboxylic acids as radical precursors. chemrxiv.org This strategy can be applied to the synthesis of imidazolidine rings through a cascade of radical addition and cyclization.
The general mechanism involves the conversion of a carboxylic acid into a radical species through a silver-catalyzed decarboxylation process. nih.gov This radical can then engage in a coupling reaction. In a hypothetical synthesis pathway for an imidazolidine derivative, a radical generated from a suitable carboxylic acid could add to an imine or a related nitrogen-containing substrate. The resulting intermediate would then undergo an intramolecular cyclization to forge the imidazolidine ring. This approach is valued for its use of accessible starting materials and its ability to construct complex molecules rapidly. chemrxiv.orgnih.gov
The 1,3-dipolar cycloaddition is a cornerstone of five-membered heterocycle synthesis and a primary method for constructing the imidazolidine skeleton. wikipedia.orgorganic-chemistry.org This reaction involves the concerted [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. wikipedia.org
To synthesize an imidazolidine ring like that in this compound, an azomethine ylide serves as the 1,3-dipole. Azomethine ylides are transient species, often generated in situ, that contain a C-N-C π-system. nih.gov These ylides react with dipolarophiles, which are typically electron-deficient alkenes or imines. The reaction proceeds through a concerted, pericyclic transition state, leading to the stereospecific formation of the five-membered ring. organic-chemistry.org For example, the reaction between an azomethine ylide and an imine (Schiff base) can be catalyzed by Lewis acids to facilitate the cycloaddition, yielding highly substituted imidazolidines. rsc.orgnih.gov The frontier molecular orbitals (HOMO of the dipole and LUMO of the dipolarophile) govern the regioselectivity and reactivity of the cycloaddition. organic-chemistry.org
A notable feature of this method is its ability to generate complex, stereochemically rich imidazolidine derivatives in a single step. nih.govnih.gov
Reaction Kinetic and Thermodynamic Considerations
In general terms, kinetic studies would focus on the rates of reactions involving this compound, such as its formation, hydrolysis, or other transformations. These studies would determine reaction orders, rate constants, and activation energies, providing insight into the transition states of the reactions.
Thermodynamic considerations would pertain to the stability of the compound relative to its potential reactants or products. Key parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of formation and reaction would define the spontaneity and equilibrium position of chemical processes involving this compound. For instance, the ring-chain tautomerism discussed earlier is governed by the relative thermodynamic stabilities of the cyclic and open-chain forms. The formation of the ring structure from an open chain is typically associated with a loss of entropy due to reduced rotational freedom, which must be offset by a favorable enthalpy change for the cyclic form to predominate. youtube.com
Stereochemical Aspects and Asymmetric Synthesis of Imidazolidine Compounds
Strategies for Chiral Imidazolidine (B613845) Synthesis
The synthesis of chiral imidazolidines is a significant focus in organic chemistry, with numerous strategies developed to control the formation of stereocenters within the five-membered ring. These heterocyclic frameworks are found in many natural products and biologically active molecules, and they also serve as important chiral ligands and catalysts. nih.govrsc.org
Key synthetic strategies include:
Catalytic Diamination of Unsaturated Bonds : The metal-catalyzed diamination of alkenes and dienes is a powerful method for constructing the imidazolidine core. mdpi.com This can be achieved through both intramolecular and intermolecular pathways using nitrogen sources like ureas or diaziridinones. mdpi.com Enantioselective versions of these transformations have been successfully developed. mdpi.com
Intramolecular Hydroamination : The cyclization of unsaturated ureas via N-H bond addition across a C-C unsaturated bond represents a robust methodology for creating the C-N bonds of the imidazolidine ring. mdpi.com
[3+2] Cycloaddition Reactions : 1,3-dipolar cycloaddition reactions are a common strategy for synthesizing highly substituted imidazolidines. For instance, the reaction of aldehydes, amino esters, and anilines in the presence of a chiral Brønsted acid catalyst can yield chiral imidazolidines with high stereoselectivity. nih.govrsc.org Similarly, the reaction of N-tosylaziridines with imines, catalyzed by a Lewis acid like AgOTf, can produce trans-2,5-disubstituted imidazolidines diastereoselectively. rsc.org
Condensation of Chiral Diamines : The reaction of chiral 1,2-diamines with aldehydes is a direct method to form chiral imidazolidines. This approach often proceeds with high diastereoselectivity, transferring the chirality from the diamine backbone to the newly formed stereocenters. nih.govrsc.org
These methods provide a versatile toolkit for accessing a wide range of structurally diverse and stereochemically defined imidazolidine derivatives.
**4.2. Enantioselective Synthesis Methods
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For imidazolidines, this is typically achieved through either the use of chiral catalysts that influence the stereochemical outcome of the reaction or by using substrates that already contain a chiral element to direct the formation of subsequent stereocenters.
The use of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of non-racemic compounds from achiral or racemic starting materials. beilstein-archives.orgnih.gov In the context of imidazolidine synthesis, chiral metal complexes and organocatalysts are employed to create a chiral environment that favors the formation of one enantiomer over the other. beilstein-archives.orgnih.gov
Several catalytic systems have proven effective:
Chiral Metal Complexes : Transition metals coordinated to chiral ligands are widely used. For example, copper(II) complexes with bidentate oxazoline (B21484) ligands have been used in the asymmetric intramolecular cyclization of N-alkenyl ureas to produce chiral imidazolidinones with high enantioselectivity. mdpi.com Similarly, palladium(II) catalysts paired with chiral pyridine-oxazoline ligands can achieve excellent enantioselectivities in the diamination of 1,3-dienes. mdpi.com
Chiral Brønsted Acids : These organocatalysts can activate substrates through hydrogen bonding. Chiral phosphoric acids, for example, have been successfully applied to the 1,3-dipolar cycloaddition of aldehydes, amino esters, and anilines, yielding chiral imidazolidines with up to 98% enantiomeric excess (ee). nih.govrsc.org
Combined Catalysis Systems : Innovative approaches merge different catalytic modes. A recently developed strategy combines chiral bisoxazoline copper catalysis with visible-light-induced photoredox catalysis for the synthesis of chiral imidazolidines from simple glycine (B1666218) derivatives, aldehydes, and imines, achieving high yields and enantioselectivities (up to 95% ee). rsc.org
| Catalyst System | Reaction Type | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Cu(OTf)₂ with Chiral Oxazoline Ligand | Intramolecular Diamination of N-Alkenyl Ureas | High to Excellent | mdpi.com |
| Pd(II) with Chiral Pyridine-Oxazoline Ligand | Intermolecular Diamination of 1,3-Dienes | Excellent | mdpi.com |
| Chiral Brønsted Acid | 1,3-Dipolar Cycloaddition | Up to 98% | rsc.org |
| Chiral Bisoxazoline Copper / Photoredox Catalyst | Decarboxylative Radical Coupling/Cyclization | Up to 95% | rsc.org |
In substrate-controlled synthesis, the stereochemical outcome is dictated by a chiral center already present in one of the reactants. This strategy is particularly effective when a bulky group on the chiral substrate sterically hinders one face of the molecule, directing the incoming reagents to the opposite face. rsc.org
For example, in the synthesis of fused imidazolidine systems, the identity of an aldehyde used to form a chiral template can play a significant role in controlling a subsequent diastereoselective N-acylation reaction. rsc.org A bulky substituent, such as a t-butyl group, can favor the most stable ring conformation and effectively shield one face of the molecule, leading to the preferential formation of a single diastereomer during the acylation step. rsc.org This principle allows for the reliable construction of complex molecules with multiple, well-defined stereocenters.
Photochemical Deracemization Techniques for Imidazolidine Derivatives
Photochemical deracemization is an advanced technique that converts a racemic mixture into an enantiomerically enriched product using light energy and a chiral catalyst. tum.de This method is highly atom-economical as it, in principle, allows for a quantitative conversion of the racemate into a single enantiomer. acs.org
This technique has been successfully applied to imidazolidine-2,4-diones (hydantoins). researchgate.netacs.org The process typically involves the following key steps:
Catalyst-Substrate Binding : A chiral photocatalyst, often a benzophenone (B1666685) derivative, selectively forms a complex with one enantiomer of the racemic substrate through non-covalent interactions, such as two-point hydrogen bonding. acs.orgacs.org
Photoexcitation : Upon irradiation with light of a specific wavelength (e.g., 366 nm), the catalyst is excited to a triplet state. researchgate.net
Selective Hydrogen Atom Transfer (HAT) : In the excited state, the catalyst selectively abstracts a hydrogen atom from the stereogenic center of the bound substrate enantiomer. This step is highly specific because the geometry of the catalyst-substrate complex positions the hydrogen atom for optimal transfer from only one of the enantiomers. researchgate.netorganic-chemistry.org
Racemization and Re-formation : The abstraction of the hydrogen atom generates a planar, achiral radical intermediate. A back-hydrogen transfer can then occur, regenerating either enantiomer of the substrate.
Enantiomeric Enrichment : Because the catalyst selectively interacts with and processes only one enantiomer, the other enantiomer is left unreacted and accumulates over time. This shifts the equilibrium, leading to a high enantiomeric excess (up to 99% ee) in the final photostationary state. tum.deresearchgate.net
This method represents a powerful tool for stereochemical editing, allowing for the direct conversion of a 1:1 mixture of enantiomers into a nearly pure single enantiomer. acs.org
Resolution and Separation of Imidazolidine Diastereomers
Classical resolution is a widely used method for separating enantiomers from a racemic mixture. The strategy relies on converting the pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties (e.g., solubility, melting point, chromatographic retention) and can therefore be separated. mdpi.com
The process for resolving a racemic mixture of an imidazolidine base can be outlined as follows:
| Step | Description | Key Principle |
|---|---|---|
| 1. Diastereomer Formation | The racemic imidazolidine is reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid). | Enantiomers react with a chiral agent to form diastereomers. gavinpublishers.com |
| 2. Separation | The resulting mixture of diastereomers is separated based on their different physical properties. High-Performance Liquid Chromatography (HPLC) on a silica (B1680970) gel column is a common and effective technique for this separation. nih.gov Fractional crystallization can also be used if the diastereomers have sufficiently different solubilities. gavinpublishers.com | Diastereomers have distinct physical and chemical properties, allowing for their separation by standard laboratory techniques. mdpi.com |
| 3. Recovery of Enantiomer | After separation, the individual diastereomers are treated with a reagent (e.g., a base to neutralize the chiral acid) to cleave the resolving agent, yielding the pure, separated enantiomers of the original imidazolidine. | The bond between the imidazolidine and the resolving agent is broken to recover the desired enantiopure compound. |
A related approach involves derivatization, where enantiomers are reacted with a chiral derivatizing reagent to form diastereomers that can be more easily separated and analyzed, for instance by LC-MS/MS. nih.gov These resolution techniques remain indispensable for obtaining enantiopure compounds, especially on a larger scale.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1 Butyl 3 Phenylimidazolidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 1-Butyl-3-phenylimidazolidine, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.
¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the protons of the butyl and phenyl groups, as well as the imidazolidine (B613845) ring. The aromatic protons of the phenyl group would typically appear in the downfield region of the spectrum. The protons of the butyl group would exhibit characteristic splitting patterns and chemical shifts depending on their proximity to the nitrogen atom. The protons on the imidazolidine ring would also have specific chemical shifts that are influenced by the adjacent nitrogen atoms and the substituents. Two-dimensional NMR techniques, such as COSY and HMBC, can be employed to establish connectivity between protons and carbon atoms, further confirming the structural assignment. openmedscience.com
¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the phenyl ring, the butyl chain, and the imidazolidine core would be indicative of their electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-C (ipso) | - | 140-145 |
| Phenyl-C (ortho) | 7.2-7.4 | 115-120 |
| Phenyl-C (meta) | 7.0-7.2 | 128-130 |
| Phenyl-C (para) | 6.8-7.0 | 120-125 |
| Imidazolidine-C2 | 4.5-5.0 | 75-80 |
| Imidazolidine-C4/C5 | 3.5-4.0 | 50-55 |
| Butyl-C1' | 3.0-3.5 | 45-50 |
| Butyl-C2' | 1.5-1.8 | 30-35 |
| Butyl-C3' | 1.2-1.5 | 20-25 |
| Butyl-C4' | 0.8-1.0 | 13-15 |
Infrared (IR) and Raman Spectroscopy in Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in this compound.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. westmont.edu Raman is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations and the C-C backbone of the butyl chain would be expected to show strong signals in the Raman spectrum. The combination of IR and Raman spectroscopy allows for a more complete characterization of the vibrational modes of the molecule. nih.govresearchgate.net
Table 2: Expected Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 | 2850-3000 |
| Aromatic C=C | Stretching | 1450-1600 | 1450-1600 |
| C-N | Stretching | 1000-1350 | 1000-1350 |
| C-H | Bending (Aromatic) | 690-900 | 690-900 |
| C-H | Bending (Aliphatic) | 1350-1480 | 1350-1480 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. In a typical mass spectrometer, the molecule is ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z).
The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound would likely involve the cleavage of the butyl group, the phenyl group, and the fragmentation of the imidazolidine ring. The analysis of these fragment ions helps to piece together the structure of the parent molecule. Techniques like tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of specific ions, providing more detailed structural insights.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | C₁₃H₂₀N₂ | 204 |
| [M - C₄H₉]⁺ | C₉H₁₁N₂ | 147 |
| [M - C₆H₅]⁺ | C₇H₁₅N₂ | 127 |
| [C₆H₅N]⁺ | Phenylnitrenium ion | 91 |
| [C₄H₉]⁺ | Butyl cation | 57 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
For this compound that exists as a crystalline solid, X-ray crystallography is the most powerful technique for determining its precise three-dimensional structure in the solid state. nih.govnih.gov This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The diffraction data can be used to calculate the electron density map of the molecule, which reveals the positions of all atoms in the crystal lattice. This provides unambiguous information about bond lengths, bond angles, and torsional angles. Furthermore, X-ray crystallography can reveal the conformational preferences of the molecule in the solid state, including the orientation of the butyl and phenyl groups relative to the imidazolidine ring. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of the molecules in the crystal, can also be identified. researchgate.net
Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., Gas Phase Chromatography)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a reaction mixture.
Gas Chromatography (GC) is a suitable method for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the components of the mixture between the mobile gas phase and the stationary phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. Coupling GC with a mass spectrometer (GC-MS) provides both separation and structural identification of the components. researchgate.net
Thermal Analysis Techniques for Stability Studies (e.g., in ionic liquid contexts)
Although this compound is not an ionic liquid, thermal analysis techniques are crucial for evaluating its thermal stability, a critical parameter for its handling, storage, and potential applications. These techniques are widely used for characterizing the thermal properties of related imidazolium-based ionic liquids. mdpi.comnih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. mdpi.com This analysis can determine the decomposition temperature of this compound, providing information about its thermal stability. researchgate.net Any weight loss observed at elevated temperatures would indicate decomposition or volatilization.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine melting points, glass transition temperatures, and to study any phase transitions the compound may undergo upon heating or cooling. Exothermic or endothermic events observed in the DSC thermogram can provide further insights into the thermal behavior of the compound. researchgate.net
Computational and Theoretical Chemistry Studies of 1 Butyl 3 Phenylimidazolidine Systems
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules. These methods can provide a deep understanding of the electron distribution, orbital energies, and reactivity of 1-Butyl-3-phenylimidazolidine.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For this compound, DFT calculations could predict key properties that govern its reactivity. By mapping the electron density, it is possible to identify regions of high and low electron density, which correspond to nucleophilic and electrophilic centers, respectively.
Key DFT-derived parameters for this compound could include:
| Parameter | Predicted Information |
| Highest Occupied Molecular Orbital (HOMO) Energy | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity as a nucleophile. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity as an electrophile. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding intermolecular interactions. |
These calculations would likely reveal the nitrogen atoms of the imidazolidine (B613845) ring as primary sites for nucleophilic attack, while the phenyl ring could exhibit regions of varying electrostatic potential due to the influence of the imidazolidine substituent.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations are also highly effective in predicting spectroscopic data, which is invaluable for experimental characterization. By calculating the magnetic shielding of each nucleus in the presence of an external magnetic field, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts.
For this compound, theoretical ¹H and ¹³C NMR spectra could be generated. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms. Discrepancies between predicted and experimental shifts can also provide insights into solvent effects and conformational dynamics.
Molecular Dynamics Simulations of Imidazolidine Conformations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.
An MD simulation of this compound would reveal the flexibility of the butyl chain and the potential for different conformations of the imidazolidine ring. Such simulations could track the dihedral angles within the butyl group and the puckering of the five-membered ring, identifying the most stable and frequently adopted conformations. This information is critical for understanding how the molecule's shape influences its interactions with other molecules.
Advanced Molecular Modeling for Structural Features and Interactions
Advanced molecular modeling techniques can provide a more detailed understanding of the three-dimensional structure of this compound and its interactions with its environment.
Conformational Analysis and Energy Landscapes
A thorough conformational analysis would involve systematically exploring the potential energy surface of this compound. This is achieved by rotating the single bonds, particularly within the butyl chain and the bond connecting the phenyl group to the nitrogen atom.
The results of such an analysis can be visualized as an energy landscape, where the valleys represent stable, low-energy conformations and the peaks represent high-energy transition states. This would allow for the identification of the global minimum energy structure and other low-energy conformers that may be present in a sample of the compound.
Hypothetical Low-Energy Conformations of the Butyl Group:
| Conformation | Dihedral Angle (N-C-C-C) | Relative Energy |
| Anti (trans) | ~180° | Lowest |
| Gauche | ~60° | Slightly Higher |
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, C-H...π Interactions)
Understanding the non-covalent interactions that this compound can form is crucial for predicting its physical properties and how it interacts with other molecules.
Hydrogen Bonding: While the imidazolidine ring itself does not have traditional hydrogen bond donors, the C-H bonds adjacent to the nitrogen atoms can act as weak hydrogen bond donors. In the presence of hydrogen bond acceptors, these interactions could influence the molecule's aggregation and solvation.
C-H...π Interactions: A significant interaction for this molecule would be the C-H...π interaction between the C-H bonds of the butyl group or the imidazolidine ring and the electron-rich π-system of the phenyl ring of a neighboring molecule. These interactions are known to play a vital role in the packing of molecules in the solid state and in molecular recognition.
By employing computational methods to study these interactions, one could predict the preferred modes of dimerization or aggregation of this compound, providing insights into its potential behavior in condensed phases.
Predicting Reaction Pathways and Transition States
The formation and reactivity of the this compound ring system are of significant interest due to the prevalence of the imidazolidine motif in pharmacologically active compounds and catalysts. Theoretical studies, predominantly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of the reactions leading to and involving this heterocyclic core. These studies allow for the identification of the most energetically favorable pathways and the characterization of the high-energy transition state structures that connect reactants, intermediates, and products.
A common synthetic route to N-substituted imidazolidines involves the condensation reaction of a 1,2-diamine with an aldehyde or ketone. In the case of this compound, the precursors would be N-butyl-N'-phenyl-1,2-ethanediamine and formaldehyde. Computational models can simulate this cyclization reaction to determine the activation energies and the geometries of the transition states for each elementary step.
For instance, a plausible reaction mechanism would involve the initial nucleophilic attack of one of the nitrogen atoms of the diamine on the carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. This is followed by the dehydration to form an iminium ion, and subsequent intramolecular cyclization by the second nitrogen atom to form the five-membered imidazolidine ring. Each of these steps possesses a unique transition state and energy barrier that can be precisely calculated.
Computational studies on analogous systems, such as the formation of imidazoles from glyoxal, methylamine, and formaldehyde, have demonstrated the power of DFT in elucidating complex reaction networks. nih.gov These studies have shown that the reaction can proceed through various intermediates, and the dominant pathway is often dependent on factors like pH and the presence of catalysts. nih.gov While not directly studying this compound, this research highlights the methodologies applicable to predicting its reaction pathways.
The table below illustrates hypothetical energy barriers for the key steps in the formation of an imidazolidine ring, based on typical values found in computational studies of similar heterocyclic systems.
| Reaction Step | Intermediate/Product | Transition State | Calculated Activation Energy (kcal/mol) |
| Nucleophilic Attack | Hemiaminal | TS1 | 10-15 |
| Dehydration | Iminium Ion | TS2 | 15-20 |
| Intramolecular Cyclization | Imidazolidine Ring | TS3 | 5-10 |
Furthermore, theoretical calculations can explore alternative or competing reaction pathways. For example, the order of bond formation and proton transfer steps can be investigated to determine the most likely sequence of events. The influence of solvent is also a critical factor that can be incorporated into calculations using continuum solvation models or by including explicit solvent molecules in the computational model.
In the broader context of imidazolidine chemistry, computational studies have been used to predict the outcomes of various transformations. Quantum chemical calculations have been successfully employed to predict new reactions and design synthetic methodologies for related heterocyclic compounds. These approaches involve automated searches for reaction pathways and the calculation of reaction yields based on the computed energy profiles.
While specific computational data for the reaction pathways and transition states of this compound are not extensively documented in publicly available literature, the established principles and methodologies of computational and theoretical chemistry provide a robust framework for such investigations. The insights gained from theoretical studies on related N-aryl and N-alkyl imidazolidine systems serve as a valuable guide for predicting the chemical behavior of this specific compound.
Chemical Transformations and Synthesis of Derivatized Imidazolidine Frameworks
Functionalization of the Imidazolidine (B613845) Ring at Nitrogen and Carbon Centers
The nitrogen and carbon atoms of the imidazolidine ring are primary sites for functionalization, enabling the introduction of a wide array of substituents and the modulation of the molecule's steric and electronic properties.
The nitrogen atoms of the imidazolidine ring, being nucleophilic, are susceptible to reactions with various electrophiles.
Alkylation: While the N1 and N3 positions of 1-butyl-3-phenylimidazolidine are already substituted, alkylation can occur at other positions if the ring contains reactive sites. For instance, in related imidazolidine-2-thione or imidazolidine-2,4-dione (hydantoin) derivatives, further alkylation is possible. The N-alkylation of the imidazolidine core generally proceeds via nucleophilic substitution, where a deprotonated nitrogen atom attacks an alkyl halide or another suitable electrophile. The choice of base and solvent is critical to control the regioselectivity and extent of alkylation.
Acylation: Acylation of the imidazolidine scaffold introduces a carbonyl group, which can significantly alter the compound's chemical properties. N-acylation reactions are common and can be achieved using acyl chlorides or anhydrides in the presence of a base. For instance, the acylation of related imidazolidine-2-thiones can lead to mono- or di-acylated products, depending on the reaction conditions and the nature of the acylating agent. The reactivity of the acylating species and the nucleophilicity of the nitrogen centers dictate the outcome of the reaction.
Table 1: Representative Acylation Reactions on Imidazolidine Scaffolds
| Starting Material | Acylating Agent | Conditions | Product Type |
| Imidazolidine-2-thione | Benzoyl chloride | DMF | Mono- and Di-acylated |
| Imidazolidine-2-thione | (Hetero)aroyl chlorides | Pyridine, TEA | Asymmetric Di-acylated |
| Monoacyl Imidazolidine | Chloromethyl methyl ether | N/A | N,N'-Diacylimidazolidine |
The introduction of an aryl group onto a nitrogen atom of the hydantoin (B18101) (imidazolidine-2,4-dione) ring derived from this compound is a key transformation. This is typically achieved through transition metal-catalyzed cross-coupling reactions.
Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds. researchgate.net In the context of hydantoins, this reaction involves coupling an N-H bond of the hydantoin ring with an aryl halide. researchgate.net The reaction traditionally requires high temperatures and stoichiometric amounts of copper. researchgate.net However, modern protocols have been developed that use catalytic amounts of copper salts, often in the presence of a ligand such as a diamine, under milder conditions. researchgate.net For a 1-butyl-3-phenylhydantoin, arylation can be directed to the remaining N-H position. Research has demonstrated regioselective copper-mediated N-arylation of hydantoins. For example, using copper(I) oxide (Cu₂O) without an additional base or ligand can selectively promote arylation at the N3 position, while catalytic copper(I) iodide (CuI) with a ligand like trans-N,N′-dimethylcyclohexane-1,2-diamine can direct arylation to the N1 position. nih.gov
Buchwald-Hartwig Amination: A more contemporary and versatile alternative is the palladium-catalyzed Buchwald-Hartwig amination. nih.govresearchgate.netmdpi.com This reaction couples an amine (in this case, the N-H of the hydantoin) with an aryl halide or triflate. nih.govresearchgate.net It is known for its broad substrate scope and tolerance of various functional groups. nih.gov The catalyst system typically consists of a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand. osi.lv The choice of base, solvent, and ligand is crucial for achieving high yields and regioselectivity. mdpi.com
Table 2: Comparison of N-Arylation Methods for Hydantoins
| Method | Catalyst System | Typical Conditions | Key Features |
| Ullmann Condensation | Copper(I) or Copper(II) salts | High temperature, polar solvents | Classical method, can be regioselective with specific reagents researchgate.netnih.gov |
| Buchwald-Hartwig Amination | Palladium precursor + Phosphine ligand | Weaker base, lower temperatures | Broad substrate scope, high functional group tolerance nih.govmdpi.com |
Modification of Peripheral Phenyl and Butyl Substituents
Beyond the heterocyclic core, the phenyl and butyl groups of this compound offer sites for further functionalization.
Phenyl Group Modification: The phenyl ring attached to the N3 nitrogen is amenable to electrophilic aromatic substitution (SEAr) reactions. nih.govsemanticscholar.orgnih.gov Depending on the reaction conditions and the directing effects of the imidazolidine moiety, electrophiles can be introduced at the ortho, meta, or para positions. Common SEAr reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen source and a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst.
The imidazolidine ring acts as a substituent on the phenyl group, influencing the regioselectivity of these reactions.
Butyl Group Modification: The N-butyl group, consisting of sp³-hybridized carbons, is generally less reactive than the phenyl ring. However, functionalization can be achieved through radical reactions or C-H activation strategies. nih.gov Transition metal-catalyzed C-H activation allows for the selective introduction of functional groups at specific positions along the alkyl chain, although this often requires specific directing groups to achieve high selectivity. nih.govwikipedia.org
Formation of Condensed Ring Systems (e.g., Imidazoindoles from Imidazolidine-2,4-diones)
The imidazolidine-2,4-dione (hydantoin) framework is a valuable precursor for the synthesis of fused polycyclic systems. nih.gov These reactions build additional rings onto the hydantoin core, leading to complex molecular architectures.
One prominent strategy is the Pictet-Spengler reaction , which involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.org By analogy, a hydantoin derivative bearing a suitable β-arylethyl substituent can undergo an intramolecular cyclization to form a hydantoin-fused tetrahydroisoquinoline. researchgate.netnih.gov This reaction is typically acid-catalyzed and proceeds through an electrophilic aromatic substitution where an iminium ion intermediate is attacked by the electron-rich aromatic ring. wikipedia.org
Another approach involves intramolecular cyclization reactions. For instance, a hydantoin with a suitably positioned alkenyl group can undergo selenium-induced cyclization to form fused tricyclic hydantoins. researchgate.net Similarly, Ugi multicomponent reactions can be used to assemble precursors that, upon subsequent cyclization steps, yield complex fused systems like hydantoin-benzodiazepines. nih.gov These strategies demonstrate the utility of the hydantoin scaffold in diversity-oriented synthesis to create novel tricyclic and tetracyclic frameworks. nih.gov
Ring Expansion or Contraction Reactions of Imidazolidines
The five-membered imidazolidine ring can be chemically transformed into larger or smaller heterocyclic systems.
Ring Expansion: Imidazolidines can undergo ring expansion reactions to form seven- or eight-membered 1,4-diazaheterocycles. acs.org A recently developed strategy involves the Lewis acid-catalyzed reaction of imidazolidines with cyclobutenones, which results in the formation of seven-membered homopiperazin-5-ones. acs.org Similarly, a copper-catalyzed (5+3) cycloaddition with diarylcyclopropenones can produce eight-membered 1,4-diazocine-5-ones. acs.org In some cases, the coordination of imidazolidine ligands to metal ions has been observed to induce a rearrangement from the five-membered imidazolidine to a six-membered piperazine (B1678402) ring. semanticscholar.org
Ring Contraction: Ring contraction of the imidazolidine ring is less common. However, skeletal editing of related diazine heterocycles, such as the conversion of pyrimidines into pyrazoles via a formal carbon deletion, suggests that ring contraction methodologies are an emerging area of synthetic chemistry. nih.gov Such transformations typically involve ring-opening followed by recyclization to form a smaller, more stable ring system.
Reactions with Organometallic Reagents (e.g., Grignard Reagents, Organocuprates)
Organometallic reagents are potent nucleophiles that can react with the imidazolidine scaffold, particularly at its electrophilic centers. The reactivity is highly dependent on the nature of the imidazolidine derivative.
For imidazolidine-2,4-diones (hydantoins), the carbonyl carbons are primary targets for nucleophilic attack.
Grignard and Organolithium Reagents: These hard nucleophiles typically add to the carbonyl groups of hydantoins to form tertiary alcohols after acidic workup. libretexts.orgmasterorganicchemistry.com The reaction can be difficult to control, potentially leading to addition at both carbonyls or ring-opening.
Organocuprates (Gilman Reagents): These are softer nucleophiles compared to Grignard or organolithium reagents. masterorganicchemistry.commasterorganicchemistry.com They are well-known for their ability to perform conjugate (1,4-) addition to α,β-unsaturated carbonyl systems. chemistrysteps.com While hydantoins lack this specific system, the softer nature of organocuprates can lead to different reactivity patterns, such as selective addition to one carbonyl group under carefully controlled conditions. chem-station.com
In some cases, organometallic reagents can induce ring-opening of the imidazolidine core. Unstrained cyclic aminals, including certain sulfonamide-protected imidazolidines, have been shown to undergo ring-opening upon reaction with Grignard reagents and organocuprates, yielding functionalized acyclic secondary sulfonamides. acs.org
Role of Imidazolidine Derivatives As Chemical Catalysts and Ligands
Imidazolidines as Chiral Ligands in Asymmetric Catalysis
The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. calis.edu.cn The structural and electronic properties of these ligands are pivotal in determining catalytic activity and the degree of stereocontrol. calis.edu.cn Imidazolidine (B613845) derivatives, particularly those derived from amino acids, have emerged as a versatile class of ligands for this purpose.
Applications in Asymmetric Carbon-Carbon Bond Formation (e.g., Henry Reactions, Aldol (B89426) Reactions)
Imidazolidine-based ligands have proven effective in catalyzing key carbon-carbon bond-forming reactions. For instance, chiral ligands based on imidazolidin-4-one (B167674) derivatives form copper(II) complexes that are highly efficient enantioselective catalysts for asymmetric Henry reactions. beilstein-journals.org The stereochemical outcome of these reactions is strongly dependent on the relative configuration of the ligand; a cis-configuration can yield the S-enantiomer with up to 97% enantiomeric excess (ee), while a trans-configuration can produce the R-enantiomer with up to 96% ee. beilstein-journals.org
Similarly, "proline-type" ligands, which share structural similarities with the imidazolidine framework, are well-regarded for their use in asymmetric aldol reactions, achieving enantioselectivities as high as 91% ee under optimized conditions. beilstein-journals.org While these examples highlight the potential of the imidazolidine core in such transformations, specific studies detailing the application of 1-Butyl-3-phenylimidazolidine in Henry or Aldol reactions are not prominently featured in the reviewed literature.
Design Principles for Ligand Enantioselectivity
The enantioselectivity imparted by a chiral ligand is a function of its three-dimensional structure, which creates a chiral environment around the metal center. Key design principles involve:
Steric Hindrance: Bulky substituents on the imidazolidine ring can effectively shield one face of the substrate, directing the approach of the reacting species and controlling the stereochemical outcome.
Rigid Backbone: A rigid ligand structure reduces conformational flexibility, leading to a more defined transition state and typically higher enantioselectivity. nih.gov
Electronic Effects: The electronic properties of the substituents can influence the Lewis acidity of the metal center, thereby affecting both reactivity and selectivity.
Chelation: The ability of the ligand to form a stable chelate with the metal ion is crucial for the formation of an effective catalyst. beilstein-journals.org
The strategic pairing of a specific chiral ligand and a metal ion is essential for optimizing the catalytic performance in asymmetric synthesis. beilstein-journals.org
Imidazolidine Derivatives as N-Heterocyclic Carbene (NHC) Precursors
N-Heterocyclic carbenes (NHCs) are a class of stable singlet carbenes that have become ubiquitous as ligands in organometallic chemistry and as organocatalysts. researchgate.net Their strong σ-donating properties allow them to form robust bonds with metal centers, creating highly stable and active catalysts. researchgate.net Imidazolidine derivatives are common precursors to the saturated imidazolinylidene-type NHCs.
Synthesis and Characterization of Imidazolium (B1220033) Salts
The standard route to generating an NHC involves the deprotonation of its corresponding conjugate acid, an imidazolium salt. researchgate.net For a saturated NHC, this precursor is an imidazolinium salt, which can be synthesized from an imidazolidine. The synthesis generally involves the reaction of a diamine with an orthoformate to form the imidazolidine ring, followed by quaternization to yield the desired imidazolium salt. This synthetic pathway is versatile and accommodates a wide variety of substituents on the nitrogen atoms. researchgate.net
The characterization of these salts is typically performed using spectroscopic methods. For the related 1-butyl-3-methylimidazolium chloride, key characterization data includes:
FTIR Spectroscopy: Peaks around 2973 cm⁻¹ and 2870 cm⁻¹ corresponding to aliphatic C–H stretching, and peaks at 1635 cm⁻¹ and 1600 cm⁻¹ for C=C and C=N stretching, respectively. nih.gov
NMR Spectroscopy: 1H-NMR and 13C-NMR are used to confirm the molecular structure and purity of the synthesized salt. nih.gov
Interactive Table: General Spectroscopic Data for Imidazolium Salts
| Spectroscopic Technique | Characteristic Feature | Typical Range/Value | Reference Compound |
| FTIR | Aliphatic C-H Stretch | 2870-2973 cm⁻¹ | [BMIM]Cl nih.gov |
| FTIR | C=N Stretch | ~1600 cm⁻¹ | [BMIM]Cl nih.gov |
| FTIR | C-N Stretch | ~840 cm⁻¹ | [BMIM]Cl nih.gov |
Application of NHCs in Organometallic Catalysis (e.g., Nickel(0) Chemistry)
Once formed, NHC ligands derived from imidazolium precursors are used in a vast array of catalytic transformations. They are particularly effective in stabilizing low-valent metal centers, such as Nickel(0). While specific applications of an NHC derived from this compound in Nickel(0) chemistry are not detailed in the available literature, related NHC-thioether ligands have been used to synthesize platinum(II) complexes, demonstrating their coordination capabilities. nih.gov The versatility of NHC ligands allows for their use in diverse reactions, including cross-coupling, hydrofunctionalization, and cycloaddition reactions.
Imidazolium-Based Ionic Liquids in Chemical Synthesis
Ionic liquids (ILs) are salts with melting points below 100 °C, and they are valued as "green solvents" due to their low vapor pressure and high thermal stability. nih.govmdpi.commdpi.com Imidazolium-based cations are among the most common components of ILs.
The synthesis of these ILs often starts with the creation of an imidazolium halide, such as 1-butyl-3-methylimidazolium bromide, through the reaction of an N-substituted imidazole (B134444) with an alkyl halide. researchgate.net This initial salt can then undergo an anion exchange (metathesis) reaction to produce a variety of ILs with different anions (e.g., BF₄⁻, PF₆⁻, NTf₂⁻), each imparting unique properties to the resulting liquid. mdpi.comresearchgate.net
These ILs serve not only as solvents but also as catalysts or co-catalysts in chemical processes. mdpi.com For example, 1-butyl-3-methylimidazolium-based ILs are effective media for the fractionation of lignocellulosic biomass. mdpi.com The evaporation of some imidazolium ILs can be complex, sometimes involving partial decomposition alongside the vaporization of neutral ion pairs. nih.gov While the 1-butyl-3-methylimidazolium cation is extensively studied, the synthesis and application of ionic liquids based specifically on the 1-butyl-3-phenylimidazolium cation are less commonly documented.
As Reaction Media and "Green Solvents"
Imidazolium-based ionic liquids (ILs), which share a core structure with imidazolidine derivatives, are often touted as "green solvents" primarily due to their negligible vapor pressure. This characteristic helps in reducing air pollution associated with volatile organic compounds (VOCs). mdpi.comrsc.orgrsc.orgnih.gov The use of ILs like 1-butyl-3-methylimidazolium bromide ([Bmim][Br]) as a reaction medium can facilitate greener chemical processes. tci-thaijo.org
As Catalysts or Co-catalysts (e.g., in Alkyne Hydration)
Imidazolium-based ionic liquids can act as dual solvent-catalysts in various organic reactions. rsc.org For instance, they have been investigated for their catalytic activity in the synthesis of vitamin esters, where the imidazolium moiety itself participates in the catalytic cycle. rsc.org In some cases, these ionic liquids can be functionalized to act as acidic catalysts for processes like cellulose (B213188) degradation. rsc.org
The hydration of alkynes, a fundamental reaction to produce ketones and aldehydes, is traditionally catalyzed by mercury(II) salts. libretexts.orgyoutube.com Research has focused on developing more environmentally benign catalysts. While direct evidence for "this compound" in alkyne hydration is unavailable, related imidazolium salts have been explored in this context. Gold(III) complexes with N-heterocyclic carbene (NHC) ligands, derived from imidazolium salts, are effective catalysts for alkyne hydration. mdpi.com The imidazolium cation can play a crucial role in stabilizing catalytic intermediates. Additionally, Brønsted acidic ionic liquids have been used to catalyze the hydration of alkynes in aqueous microemulsions, offering an alternative to metal-based catalysts. researchgate.net
Table 1: Comparison of Catalytic Systems for Alkyne Hydration
| Catalyst System | Substrate | Product | Conditions | Reference |
| HgSO₄/H₂SO₄ | Terminal Alkyne | Methyl Ketone | Aqueous | libretexts.org |
| Au(III)-NHC Complex | Alkyne | Ketone/Aldehyde | Organic Solvent | mdpi.com |
| Brønsted Acidic IL | Aromatic Alkyne | Ketone | Aqueous Microemulsion | researchgate.net |
Role in Metal Catalyst Stabilization and Recycling
A significant advantage of using imidazolium-based ionic liquids is their ability to stabilize metal catalysts and facilitate their recycling. The ionic liquid can form a supportive phase that immobilizes the catalyst, allowing for easy separation of the product and reuse of the catalyst system. manchester.ac.ukrsc.orgresearchgate.net This has been demonstrated in various reactions, including Diels-Alder reactions catalyzed by copper complexes with imidazolium-tagged bis(oxazoline) ligands. manchester.ac.ukrsc.org In these cases, the catalyst could be recycled multiple times without a significant loss of activity or enantioselectivity. manchester.ac.ukrsc.org
The stabilization of metal nanoparticles is another area where imidazolium ILs have shown great promise. They can prevent the aggregation of nanoparticles, maintaining their catalytic activity over extended periods. acs.orgnih.gov For example, ruthenium nanoparticles immobilized on montmorillonite-supported ionic liquids have been used as highly efficient and recyclable heterogeneous catalysts for the hydrogenation of benzene. acs.org Similarly, imidazolium-based ionic liquids have been used to stabilize silver nanoparticles. nih.gov
| Catalyst System | Reaction | Recycling Efficiency | Reference |
| Imidazolium-tagged Cu-bis(oxazoline) | Diels-Alder | Up to 20 cycles with no significant loss of activity | rsc.org |
| Ru nanoparticles on IL-supported montmorillonite | Benzene Hydrogenation | Recyclable heterogeneous catalyst | acs.org |
| Pd complex in [C₂mim][PF₆] | Alcohol Carbonylation | Recyclable in IL | researchgate.net |
Studies on Vapor Composition and Thermal Decomposition of Imidazolium Ionic Liquids
The thermal stability and vapor composition of imidazolium ionic liquids are crucial factors for their application in industrial processes, especially at elevated temperatures. mdpi.com The thermal decomposition of 1-butyl-3-methylimidazolium-based ILs has been studied extensively. mdpi.comnih.gov The decomposition temperature and pathways are highly dependent on the nature of the anion. mdpi.comnih.gov For instance, the thermal lability of 1-butyl-3-methylimidazolium salts was found to follow the order of anions: OAc⁻ > Cl⁻ > MeSO₄⁻. mdpi.com
Studies on the vapor phase above heated imidazolium ionic liquids have revealed a complex composition that can include not only neutral ion pairs but also decomposition products. nih.govnih.govresearchgate.net For example, the saturated vapor over 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) was found to contain neutral ion pairs, imidazole-2-ylidene, 1-methylimidazole, 1-butene, hydrogen fluoride (B91410), and boron trifluoride. nih.govnih.gov The composition of the vapor is also dependent on the experimental conditions, with decomposition being more prevalent under equilibrium conditions (Knudsen cell) compared to open surface evaporation (Langmuir conditions). nih.govnih.govmdpi.com The thermal decomposition of 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) has been shown to occur in a vacuum at temperatures between 410 and 505 K. researchgate.netnih.gov
Table 2: Major Thermal Decomposition Products of Selected 1-Butyl-3-methylimidazolium Ionic Liquids
| Ionic Liquid | Major Decomposition Products | Reference |
| [Bmim][OAc] | 1-butylimidazole, 1-methylimidazole, acetic acid | mdpi.com |
| [Bmim][Cl] | 1-butylimidazole, 1-methylimidazole, chlorobutane, chloromethane | mdpi.commdpi.com |
| [Bmim][BF₄] | Imidazole-2-ylidene, HF, 1-methylimidazole, 1-butene, BF₃ | nih.govnih.gov |
| [Bmim][PF₆] | 1-butylimidazole, 1-methylimidazole, PF₅, HF | researchgate.net |
Imidazolidine-Containing Nanocomposites in Catalysis (e.g., for Organic Pollutant Reduction)
Imidazolidine and imidazolium functionalities can be incorporated into nanocomposites to create advanced catalytic materials. These materials combine the properties of the organic component with the high surface area and stability of the inorganic support. Imidazolium-based dicationic ionic liquids have been immobilized on solid supports like silica (B1680970) and magnetic nanoparticles to create recoverable organocatalysts. mdpi.com
These functionalized nanocomposites have shown potential in various applications, including the reduction of organic pollutants. mdpi.comnih.gov For instance, nanocomposites containing imidazolium moieties can be designed to adsorb and catalytically degrade organic contaminants from water. mdpi.com The imidazolium groups can enhance the interaction with pollutants and also stabilize catalytically active metal nanoparticles. Clay-based nanocomposites with 1-butyl-3-methylimidazolium dicyanamide (B8802431) have been developed, exhibiting properties suitable for electrochemical devices and demonstrating the versatility of these materials. researchgate.net Furthermore, imidazolium-based ionic liquids can be used in the synthesis of metal-organic frameworks (MOFs), leading to materials with enhanced thermal stability and catalytic activity. rsc.org
Broader Chemical Applications and Material Science Relevance of Imidazolidine Scaffolds
Role in Materials Science (e.g., Chiral Heterocyclic Compounds in Advanced Materials)
The imidazolidine (B613845) scaffold is a valuable building block in materials science, particularly in the creation of advanced materials with tailored properties. The ability to introduce chirality into the imidazolidine ring is a key feature exploited in the development of specialized catalysts and materials with unique chiroptical properties. rsc.org
Chiral imidazolidin-4-ones, for instance, have been successfully immobilized on various supports, including polymers like poly(ethylene glycol) and inorganic nanoparticles. researchgate.net This immobilization is a critical strategy for creating recoverable and reusable organocatalysts for asymmetric reactions such as the Diels-Alder cycloaddition, which is fundamental in synthetic organic chemistry. researchgate.net These supported catalysts offer a more sustainable alternative to traditional metal-based catalysts. researchgate.net
Furthermore, peptides incorporating imidazolidin-2-one scaffolds can be equipped with functionalized substituents. These act as linkers, enabling the chemical attachment of the peptide to nanoparticles, biomaterials, or diagnostic probes, thereby creating advanced hybrid materials. nih.gov The development of chiral imidazoline-phosphine ligands demonstrates the scaffold's role in creating components for asymmetric catalysis, achieving high enantioselectivity in important chemical transformations. acs.org The incorporation of chiral imidazole (B134444) derivatives into thin films can produce materials with strong chiroptical properties, such as circularly polarized luminescence, which is of interest for applications in optoelectronics and sensing. rsc.org The synthesis of chiral gold nanoparticles stabilized by imidazolium (B1220033) salts has also been reported, demonstrating potential in the molecular recognition of enantiomers and the separation of racemic mixtures. acs.org
Application as Corrosion Inhibitors
Imidazolidine and its unsaturated analog, imidazoline, are well-established and highly effective corrosion inhibitors, particularly for protecting steel and its alloys in aggressive, acidic environments commonly found in the oil and gas industry. researchgate.netdntb.gov.uawiley.com Their efficacy is attributed to the presence of the five-membered heterocyclic ring with two nitrogen atoms and often a long hydrocarbon tail. dntb.gov.ua
The primary mechanism of inhibition involves the adsorption of the imidazolidine derivative onto the metal surface. The nitrogen atoms in the heterocyclic ring act as adsorption centers, readily donating lone-pair electrons to the vacant d-orbitals of the metal atoms, forming a coordinate bond. researchgate.netdntb.gov.ua This adsorption process creates a protective film on the metal surface that acts as a barrier, isolating the metal from the corrosive medium. This film can significantly decrease both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying many imidazolidine derivatives as mixed-type inhibitors. researchgate.net
The effectiveness of these inhibitors is influenced by several factors, including the inhibitor's concentration, the temperature, and the specific chemical structure of the derivative. Research has shown that increasing the inhibitor concentration generally leads to higher inhibition efficiency, up to an optimal point where a stable protective film is formed. frontiersin.orgnih.gov For example, imidazo[1,2-a]pyrimidine (B1208166) derivatives have demonstrated inhibition efficiencies exceeding 90% for mild steel in hydrochloric acid solutions at concentrations as low as 0.1 mmol L⁻¹. frontiersin.org The length of an alkyl chain substituent can also play a crucial role; longer chains can enhance the formation of a hydrophobic layer, further repelling corrosive species. dntb.gov.ua
| Inhibitor Derivative | Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Imidazoline-palmitic derivative (IM A) | Mild Steel | 5% NaCl | Not Specified | 90.34 | researchgate.net |
| 2-(4-octylphenyl)-4-phenylbenzo nih.govwiley.comimidazo[1,2-a]pyrimidine (OPIP) | Mild Steel | 1 M HCl | 0.1 mmol L⁻¹ | 91.9 | frontiersin.org |
| 2,4-diphenylbenzo nih.govwiley.comimidazo[1,2-a]pyrimidine (DPIP) | Mild Steel | 1 M HCl | 0.1 mmol L⁻¹ | 90.5 | frontiersin.org |
| Imidazole | Carbon Steel Weldment | District Heating Water (Alkaline) | 500 ppm | 91.7 | nih.gov |
| 1-Octyl-3-methylimidazolium salts | Mild Steel | 1 M HCl | >0.005 mol/L | ~80-92 | arxiv.org |
Development of Synthetic Methodologies for Agrochemically Relevant Compounds
The imidazole core and its saturated derivatives, like imidazolidines, are significant scaffolds in the field of crop protection. cabidigitallibrary.org These structures are found in various compounds with herbicidal, fungicidal, and insecticidal properties. cabidigitallibrary.org Consequently, the development of efficient and sustainable synthetic methodologies to access functionalized imidazolidines is an active area of research with direct relevance to agrochemistry.
One of the key areas of progress is the use of multicomponent reactions (MCRs) for the synthesis of bioactive compounds, including those with potential applications in agrochemicals and material science. mdpi.com MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. This approach offers advantages in terms of simplicity, reduced waste, and the ability to rapidly generate diverse molecular libraries for screening. For example, a pseudo-multicomponent reaction strategy has been developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones. mdpi.com
Furthermore, imidazolidines and related imidazole derivatives can serve as crucial intermediates in the synthesis of more complex agrochemicals. cabidigitallibrary.org The development of synthetic routes to produce imidazolidines with specific stereochemistry is also of high importance, as the biological activity of agrochemicals is often dependent on a particular stereoisomer. mdpi.com
Design of Scaffolds for Chemical Recognition Studies
The structural features of the imidazolidine ring and its oxidized counterpart, the imidazolium cation, make them excellent scaffolds for the design of receptors in chemical recognition and sensing. nih.govnih.gov The ability to form strong hydrogen bonds and, in the case of imidazolium, engage in anion-π interactions, is central to their function in molecular recognition. nih.gov
Imidazolium-based receptors have been extensively developed for the selective recognition of various anions, which are important targets in biological and environmental systems. nih.govnih.govrsc.org These receptors are often designed with a specific three-dimensional structure, such as a cyclophane or calixarene, to create a binding pocket that is complementary in size and shape to the target anion. nih.govrsc.org The binding event can be signaled through a change in fluorescence or color, making them useful as optical sensors. For instance, fluorescent probes based on dicyanovinylphenanthroimidazole have been synthesized to detect fluoride (B91410) (F⁻) and cyanide (CN⁻) ions. researchgate.net The interaction with the anion alters the probe's electronic properties, leading to a measurable change in its light emission. researchgate.net
Beyond anion sensing, imidazole-based scaffolds have been engineered for the detection of metal cations. A fluorescent chemosensor incorporating a fused isoindole-imidazole scaffold was designed for the selective turn-on sensing of zinc ions (Zn²⁺). nih.gov In this system, the binding of Zn²⁺ to the sensor triggers a significant increase in fluorescence intensity, allowing for sensitive detection. nih.gov The versatility of the imidazolidine and imidazole scaffold allows chemists to fine-tune the electronic and steric properties to achieve high selectivity and sensitivity for a wide range of chemical species. acs.org
Future Research Directions and Unresolved Challenges in 1 Butyl 3 Phenylimidazolidine Chemistry
Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
The development of synthetic routes that are not only efficient but also environmentally benign is a paramount goal in modern chemistry. For 1-Butyl-3-phenylimidazolidine and its analogs, future research will likely concentrate on moving beyond traditional condensation reactions. Key areas of exploration include:
Multicomponent Reactions (MCRs): Pseudo-multicomponent, one-pot protocols are being developed for 1,3-disubstituted imidazolidin-2-ones, which demonstrate sustainability and efficiency. mdpi.com These strategies, which combine multiple reactants in a single step to form complex products, offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes. mdpi.com
Green Chemistry Principles: A shift towards the use of greener solvents, such as water, is anticipated. The synthesis of tetrahydroimidazoles has been successfully demonstrated in a water suspension medium, offering an environmentally friendly alternative to volatile organic solvents. rsc.orgtandfonline.com
Catalytic Cascade Reactions: The use of cost-effective catalysts, such as those based on alkaline earth metals, can enable atom-efficient cascade reactions. nih.gov These processes allow for the construction of the imidazolidine (B613845) ring from simple, commercially available starting materials in a single, well-defined sequence, minimizing intermediate isolation steps. nih.gov
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate the synthesis of N-acyl-3-arylimidazolidines, drastically reducing reaction times from hours to minutes and often improving yields. nih.gov
Table 1: Comparison of Modern Synthetic Strategies for Imidazolidine Derivatives
| Strategy | Key Features | Advantages | Relevant Compounds |
| Pseudo-Multicomponent Protocol | In situ Schiff base formation, reduction, and cyclization in one pot. | High efficiency (yields 55-81%), sustainability, simplified workflow. mdpi.com | 1,3-disubstituted imidazolidin-2-ones mdpi.com |
| Aqueous Medium Synthesis | Condensation reaction performed in a water suspension. | Environmentally friendly, avoids toxic organic solvents. rsc.org | Tetrahydroimidazoles rsc.org |
| Alkaline Earth Catalysis | Cascade reaction using precatalysts like [Mg{N(SiMe3)2}2(THF)2]. | 100% atom efficiency, mild conditions, use of cost-effective metals. nih.gov | Functionalised imidazolidine-2-ones and -thiones nih.gov |
| Microwave Irradiation | Use of montmorillonite clay K-10 catalyst under microwave conditions. | Drastically reduced reaction times (2-5 minutes), high yields (77-98%). nih.gov | 1-Acyl-3-arylimidazolidines nih.gov |
Deeper Mechanistic Understanding of Complex Imidazolidine-Forming Reactions
While numerous methods exist to synthesize imidazolidines, a detailed mechanistic understanding of many of these transformations remains elusive. Future work must focus on elucidating the intricate pathways, intermediates, and transition states that govern these reactions. Key challenges and research directions include:
Identifying Key Intermediates: The formation of imidazolidines can proceed through various intermediates, such as azomethine ylides, which can be generated from the ring-opening of aziridines, or iminium cations formed during acid-catalyzed cyclizations. rsc.orgnih.gov Detailed mechanistic studies, including the isolation and characterization of these transient species, are crucial for reaction optimization.
Stereochemical Control: For reactions that generate multiple stereocenters, understanding the factors that control diastereoselectivity is critical. For instance, in 1,3-dipolar cycloaddition reactions, the formation of specific chiral dipoles dictates the stereochemical outcome. rsc.orgnih.gov
Computational Elucidation: Quantum chemistry calculations are becoming indispensable for mapping reaction pathways. nih.gov By modeling intermediates and transition states, researchers can rationalize observed regioselectivity and stereoselectivity, as seen in the formation of 4-substituted imidazolidin-2-ones where the stability of different iminium cations was computationally assessed. nih.govacs.org
Development of Advanced Chiral Imidazolidine Catalysts for Broad Spectrum Asymmetric Transformations
Chiral imidazolidine derivatives have proven to be powerful organocatalysts and ligands in asymmetric synthesis. rsc.orgscialert.net The "MacMillan catalysts," a class of imidazolidinones derived from amino acids, are particularly notable for their effectiveness in a wide array of reactions. rsc.orgacs.org Future research will aim to expand the capabilities and scope of these catalytic systems.
Novel Catalyst Architectures: The synthesis of new chiral ligands based on the imidazolidine framework is an active area of research. beilstein-journals.orgnih.gov Modifications to the substituents on the imidazolidine ring can fine-tune the steric and electronic properties of the catalyst, leading to improved enantioselectivity in reactions like the asymmetric Henry and aldol (B89426) reactions. beilstein-journals.orgbeilstein-archives.org
Expanding Reaction Scope: While imidazolidinone catalysts are well-established for reactions involving iminium and enamine activation, there is a continuous drive to apply them to new types of asymmetric transformations. rsc.org This includes their use in photoredox catalysis, which opens up novel reaction pathways through single-electron transfer mechanisms. rsc.org
Catalyst Immobilization: To enhance the sustainability and industrial viability of these catalysts, methods for their immobilization on solid supports (like polystyrene beads or magnetic nanoparticles) are being developed. nih.govbeilstein-archives.org This facilitates catalyst recycling, reduces costs, and simplifies product purification. beilstein-archives.org
Table 2: Applications of Chiral Imidazolidine-Based Catalysts in Asymmetric Synthesis
| Catalyst Type | Reaction Type | Key Findings | Enantioselectivity |
| Copper(II) complexes of 2-(pyridin-2-yl)imidazolidin-4-one derivatives | Asymmetric Henry Reaction | Enantioselectivity depends on the cis/trans configuration of the ligand. beilstein-journals.org | Up to 97% ee beilstein-journals.orgnih.gov |
| Chiral Brønsted Acid | 1,3-Dipolar Cycloaddition | Catalyzes the reaction of aldehydes, amino esters, and anilines. nih.gov | Up to 98% ee nih.gov |
| (S)-2-(Fluorodiphenylmethyl)pyrrolidine (MacMillan-type) | 1,3-Dipolar Cycloaddition | Catalyzes reaction between nitrones and alkynals. acs.org | High enantiomeric excess acs.org |
| Chiral Bisoxazoline Copper with Photoredox Catalyst | Decarboxylative Radical Coupling/Cyclization | Merged catalysis strategy for direct asymmetric construction of imidazolidines. rsc.org | Up to 95% ee rsc.org |
Integration of Computational Methodologies for Predictive Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the structural and electronic properties of imidazolidine derivatives. capes.gov.brresearchgate.net The future lies in leveraging these methods not just for explanation but for prediction, guiding experimental work and accelerating discovery.
Predictive Reactivity Models: DFT calculations can determine frontier molecular orbitals (HOMO and LUMO) and Fukui indices to predict the most reactive sites within a molecule. capes.gov.br Such analyses can help explain the nucleophilic character of the nitrogen atoms in the imidazolidine ring and guide the design of reactions. capes.gov.brresearchgate.net
Guiding Catalyst Design: Computational modeling can be used to design new catalysts with enhanced activity and selectivity. By simulating the catalyst-substrate interactions, researchers can understand the origins of asymmetric induction and rationally design more effective chiral ligands. mit.edu
Machine Learning Integration: The combination of machine learning algorithms with computational chemistry data is a burgeoning field. researchgate.net These models can be trained on large datasets of reaction outcomes to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing a target molecule like this compound, potentially saving significant experimental time and resources. researchgate.netbeilstein-journals.org
Investigation of Imidazolidine Derivatives in Emerging Areas of Chemical Science (e.g., Energy, Environmental Chemistry)
While the applications of imidazolidines in pharmaceuticals and catalysis are well-documented, their potential in other emerging fields remains largely unexplored. Future research should investigate the utility of this compound and related structures in areas critical to sustainability.
Environmental Remediation: The heterocyclic structure of imidazolidines makes them interesting candidates for ligands that can chelate heavy metals. Furthermore, related imidazoline compounds are known to be effective corrosion inhibitors, forming protective hydrophobic films on metal surfaces. colonialchem.comresearchgate.net This suggests a potential application in protecting infrastructure and preventing the leaching of metals into the environment. Some imidazolidine syntheses have even utilized catalysts that are also effective in the reduction of organic pollutants like 4-nitrophenol. tandfonline.com
Energy Storage and Conversion: The nitrogen-rich core of the imidazolidine ring could be functionalized to create novel electrolytes or components for batteries and fuel cells. While direct research is nascent, the broader family of nitrogen heterocycles is being actively investigated in these areas.
Sustainable Materials: Imidazolidine derivatives could serve as monomers or building blocks for novel polymers with unique properties. Their rigid heterocyclic structure could impart desirable thermal or mechanical stability to new materials.
Challenges in Scalable Synthesis and Industrial Application of this compound and Analogs
Translating a laboratory synthesis into a large-scale industrial process presents numerous challenges that must be addressed for this compound to find widespread application.
Cost and Availability of Starting Materials: The economic viability of any large-scale synthesis is heavily dependent on the cost of the raw materials. Research into synthetic routes that utilize inexpensive and readily available feedstocks is essential.
Catalyst Cost and Recyclability: Many efficient syntheses rely on precious metal catalysts (e.g., Palladium) or complex, multi-step organocatalysts. rsc.orgnih.gov The high cost and potential toxicity of these catalysts make their removal from the final product and their efficient recycling a critical challenge for industrial processes.
Process Safety and Byproduct Management: Scaling up chemical reactions requires careful consideration of reaction thermodynamics, potential hazards, and the management of byproducts. For instance, cyclization with carbonyldiimidazole (CDI) is advantageous because it produces benign byproducts like carbon dioxide and imidazole (B134444), which are less problematic on a large scale. mdpi.com
Purification and Quality Control: Developing robust and efficient purification methods that are amenable to large-scale production is often a significant hurdle. Chromatographic methods common in the lab are frequently not feasible industrially, necessitating the development of crystallization or distillation-based purification strategies.
Q & A
Q. What are the validated synthetic routes for 1-Butyl-3-phenylimidazolidine, and how can purity be ensured?
Methodological Answer: Synthesis typically involves cyclocondensation of 1-butylamine and phenylacetaldehyde derivatives under inert atmospheres. Purity is confirmed via chromatographic techniques (e.g., HPLC) and spectroscopic characterization (¹H/¹³C NMR, FT-IR). For reproducibility, experimental protocols must detail reaction stoichiometry, solvent systems, and purification steps (e.g., recrystallization). Evidence of purity (>95%) should include elemental analysis and mass spectrometry data .
Q. Which characterization techniques are critical for confirming the structural identity of this compound?
Methodological Answer: Structural validation requires a combination of NMR (to confirm proton/carbon environments), high-resolution mass spectrometry (HRMS) for molecular ion detection, and X-ray crystallography (if single crystals are obtainable). For novel derivatives, elemental analysis is mandatory to verify stoichiometry. Cross-referencing spectral data with computational simulations (e.g., DFT) enhances accuracy .
Q. What are the optimal storage conditions for this compound to ensure long-term stability?
Methodological Answer: Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Regular stability assessments via thermal analysis (DSC/TGA) and periodic NMR checks are recommended. Degradation products can be monitored using LC-MS .
Q. How should researchers safely handle this compound in laboratory settings?
Methodological Answer: Use fume hoods, nitrile gloves, and lab coats. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air. Safety protocols should align with general organic compound guidelines, including emergency eyewash stations and proper ventilation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer: Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations assess solvent interactions. Comparative studies with structurally analogous compounds (e.g., imidazolidine derivatives) help validate computational predictions .
Q. What strategies resolve contradictions in reported catalytic activities of this compound-based systems?
Methodological Answer: Triangulate data by replicating experiments under varied conditions (e.g., solvent polarity, temperature). Use advanced spectroscopic techniques (in situ IR, XAS) to probe reaction intermediates. Meta-analyses of literature data should account for synthesis method variances and characterization rigor .
Q. How can this compound be integrated into ionic liquid matrices for biphasic catalysis?
Methodological Answer: Evaluate its solubility in ionic liquids (e.g., imidazolium salts) via phase diagrams. Catalytic efficiency in biphasic systems is tested by measuring partition coefficients and turnover frequencies (TOF). Stability under reaction conditions is monitored using ¹H NMR and ICP-MS for metal leaching (if applicable) .
Q. What methodologies optimize the enantiomeric purity of this compound derivatives for chiral applications?
Methodological Answer: Employ asymmetric synthesis routes (e.g., chiral auxiliaries or organocatalysts) followed by chiral HPLC or SFC (supercritical fluid chromatography) for separation. Circular dichroism (CD) spectroscopy and polarimetry confirm enantiomeric excess (ee). Computational docking studies guide ligand design for stereoselective reactions .
Data Presentation & Reproducibility
Q. How should researchers present synthetic and analytical data to enhance reproducibility?
Methodological Answer: Include detailed experimental sections with exact reagent grades, instrument parameters, and raw spectral data (e.g., NMR shifts, coupling constants). Use tables to summarize characterization results (melting points, yields) and supplementary files for extensive datasets (e.g., crystallographic CIFs). Avoid duplicating figures and tables in text .
Q. What frameworks ensure effective integration of this compound research into broader scientific literature?
Methodological Answer: Conduct systematic literature reviews to identify knowledge gaps. Use citation management tools to cross-reference synthetic protocols and catalytic applications. Comparative tables highlighting structural analogs (e.g., substituent effects on reactivity) strengthen contextualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
